molecular formula C25H18D5NO3 B1163928 MAM2201 N-pentanoic acid metabolite-d5

MAM2201 N-pentanoic acid metabolite-d5

Cat. No. B1163928
M. Wt: 390.5
InChI Key: CXHVTSVFMMQERU-CGSQFYLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAM2201 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of MAM2201 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors. MAM2201 N-pentanoic acid metabolite is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Scientific Research Applications

1. Forensic Toxicology and Impaired Driving Cases

  • Study on Synthetic Cannabinoid Metabolites in Urine: A study conducted in Washington, DC, focused on the prevalence of synthetic cannabinoid metabolites in individuals suspected of driving impaired. The research utilized liquid chromatography tandem mass spectrometry to screen urine samples for metabolites, including MAM2201 N-pentanoic acid, among others (Davies et al., 2016).

2. Metabolic Characterization and Drug-Drug Interactions

  • Metabolic Characterization using Human Liver Microsomes: A study highlighted the importance of characterizing the metabolic pathways of MAM2201 for predicting pharmacokinetics and potential toxicity, as well as avoiding toxic drug-drug interactions. This was achieved using liquid chromatography-Orbitrap mass spectrometry following human liver microsomal incubations (Kong et al., 2017).

3. Advanced Analytical Techniques for Detection

  • Analytical Techniques for Detection in Urine: Another study employed advanced techniques like ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) for determining synthetic cannabinoids and metabolites in urine. This included metabolites like MAM2201 N-pentanoic acid (Berg et al., 2016).

properties

Molecular Formula

C25H18D5NO3

Molecular Weight

390.5

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,10D,11D,16D

InChI Key

CXHVTSVFMMQERU-CGSQFYLRSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=C(C)C=C1)C3=C([2H])N(CCCCC(O)=O)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

synonyms

JWH 122 N-pentanoic acid metabolite-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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